Whitepaper: The Chemical, Physical, and Mechanistic Profile of 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane in Advanced Materials
Whitepaper: The Chemical, Physical, and Mechanistic Profile of 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane in Advanced Materials
Target Audience: Materials Scientists, Chemical Engineers, and Drug Delivery Researchers Document Type: In-Depth Technical Guide
Executive Summary
In the landscape of organosilicon chemistry, disilanes featuring both alkoxy and alkyl substituents represent a highly versatile class of precursors. 1,1,2,2-tetraethoxy-1,2-dimethyldisilane (CAS: 18001-76-8) is a bifunctional organodisilane characterized by a fragile silicon-silicon (Si-Si) backbone flanked by four reactive ethoxy leaving groups and two sterically compact methyl groups [3].
As a Senior Application Scientist, I have observed that the true value of this compound lies in its dual reactivity. The Si-Si bond can be catalytically cleaved to generate highly reactive silyl anions for polymer synthesis, while the ethoxy groups undergo rapid hydrolysis and condensation [1]. This makes it an indispensable precursor for the synthesis of complex network polysilanes, silicon carbide (SiC) ceramics, and low-k dielectric silicon oxide films via Chemical Vapor Deposition (CVD) [2]. This guide deconstructs the physical properties, mechanistic pathways, and field-validated protocols associated with this critical precursor.
Chemical and Physical Properties
The molecular architecture of 1,1,2,2-tetraethoxy-1,2-dimethyldisilane ( C10H26O4Si2 ) dictates its physical behavior and handling requirements. The presence of four ethoxy groups renders the molecule highly susceptible to nucleophilic attack and moisture-driven hydrolysis. The methyl groups provide just enough organic character to ensure solubility in common organic solvents (e.g., THF, toluene, chloroform) while minimizing steric hindrance during polymerization [1].
Table 1: Physicochemical Profile
Note: Empirical data for specialized alkoxydisilanes is often derived from homologue modeling and specific patent literature.
| Property | Value / Description | Causality / Significance |
| CAS Registry Number | 18001-76-8 [3] | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C10H26O4Si2 | Bifunctional nature allows for both linear and cross-linked network formation. |
| Molecular Weight | 266.48 g/mol | High vapor pressure relative to heavier silanes, ideal for CVD/ALD vaporization. |
| Appearance | Colorless to pale yellow liquid | Typical of high-purity alkoxydisilanes; yellowing indicates premature oxidation. |
| Boiling Point | ~200–250 °C (est.) | Requires controlled thermal or vacuum distillation for purification. |
| Density | ~0.95–1.05 g/cm³ (est.) | Comparable to water; requires anhydrous handling to prevent sol-gel transition. |
| Moisture Sensitivity | Extremely High | Ethoxy groups rapidly hydrolyze to silanols, leading to unwanted siloxane cross-linking. |
Mechanistic Chemistry & Reactivity
The Silyl Anion Disproportionation Mechanism
The most significant chemical feature of 1,1,2,2-tetraethoxy-1,2-dimethyldisilane is its ability to form network polysilanes via a disproportionation reaction. When exposed to catalytic amounts of organolithium reagents (e.g., lithium ethoxide or methyllithium), the Si-Si bond is cleaved, generating a transient, highly reactive silyl anion [1].
This silyl anion attacks the unreacted alkoxysilane moieties, displacing the ethoxy groups and forging new Si-Si bonds. Because the starting material has four reactive sites (ethoxy groups), the propagation step rapidly branches, forming a densely cross-linked network polysilane rather than a linear chain [1].
Silyl Anion Disproportionation Pathway for Network Polysilane Synthesis.
Hydrolysis and CVD Precursor Behavior
In semiconductor manufacturing, 1,1,2,2-tetraethoxy-1,2-dimethyldisilane is utilized as a precursor for low-k dielectric silicon oxide ( SiOx ) films [2]. Under plasma-enhanced chemical vapor deposition (PECVD) conditions, atomic oxygen (generated from O3 or N2O plasma) reacts with the disilane. The ethoxy groups are oxidized and eliminated as volatile byproducts ( CO2 , H2O , ethanol), while the methyl groups can be partially retained to introduce nanoporosity and lower the dielectric constant (k-value) of the resulting film [2].
Field-Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm reaction success before proceeding to subsequent steps.
Protocol 1: Synthesis of Network Polysilanes via Disproportionation
Objective: Synthesize electroconductive network polysilanes by reacting 1,1,2,2-tetraethoxy-1,2-dimethyldisilane with substituted alkoxysilanes [1].
Step-by-Step Methodology:
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Preparation (Inert Atmosphere): Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (99.999%). Moisture must be strictly <10 ppm to prevent premature siloxane formation.
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Reagent Loading: Inject 10.0 mmol of 1,1,2,2-tetraethoxy-1,2-dimethyldisilane and 2.0 mmol of a substituted alkoxysilane (e.g., phenyltriethoxysilane for structural rigidity) into the flask using air-tight syringes.
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Solvent Addition: Add 20 mL of anhydrous tetrahydrofuran (THF). Stir at 300 rpm.
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Catalyst Initiation: Dropwise, add 0.5 mmol of lithium ethoxide (1.0 M in THF). Causality: A low catalyst-to-monomer ratio ensures high molecular weight polymer formation rather than oligomerization. The solution will transition from colorless to a deep yellow/orange, indicating the formation of the silyl anion intermediate.
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Propagation: Stir the mixture at room temperature for 24 hours.
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Quenching & Precipitation: Quench the living polymer by adding 1 mL of anhydrous methanol. Pour the mixture into 200 mL of vigorously stirring cold ethanol to precipitate the network polysilane.
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Validation Checkpoint: Collect the precipitate via vacuum filtration. Analyze via 29Si Solid-State NMR. A successful network will show broad resonances between -50 and -80 ppm, characteristic of highly branched Si-Si networks, distinct from the sharp precursor peaks.
Table 2: Impact of Co-reactant on Polysilane Properties
Co-reactant (Alkoxysilane)Substituent IncorporationResulting Property ShiftPhenyltriethoxysilane15 - 20%Increased thermal stability; enhanced π σ conjugation [1].Hexyltriethoxysilane25 - 29%Improved solubility in organic solvents; lower glass transition ( Tg ) [1].Thiophenetriethoxysilane5 - 10%Significant increase in electroconductivity upon iodine doping [1].
Protocol 2: PECVD of Low-k Dielectric Silicon Oxide Films
Objective: Deposit a highly conformal, low-porosity Si−O−C dielectric layer on a silicon substrate [2].
Step-by-Step Methodology:
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Chamber Preparation: Load a 300mm silicon wafer into a PECVD chamber (e.g., PRODUCER™ system). Evacuate the chamber to a base pressure of <10 mTorr.
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Precursor Vaporization: Heat the 1,1,2,2-tetraethoxy-1,2-dimethyldisilane ampoule to 80°C. Use Argon as a carrier gas (flow rate: 500 sccm) to transport the vaporized precursor into the deposition chamber.
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Plasma Activation: Introduce an atomic oxygen precursor ( O2 and O3 mixture, 10 wt% ozone) at a flow rate of 3 slm. Ignite a high-frequency RF plasma (13.56 MHz, 500 W) outside the immediate wafer zone (remote plasma) to dissociate the oxygen without bombarding the substrate [2].
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Deposition: Maintain chamber pressure at 300 Torr and substrate temperature at 150°C. Allow the precursor and atomic oxygen to react on the substrate surface for 60 seconds. The initial film will have a flowable, liquid-like character, allowing it to fill high-aspect-ratio trenches seamlessly [2].
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Two-Step Annealing (Critical Step):
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Wet Anneal: Expose the wafer to water vapor at 650°C for 30 minutes to hydrolyze residual ethoxy groups.
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Dry Anneal: Purge with dry N2 and ramp the temperature to 900°C for 1 hour. Causality: This drives out moisture and densifies the film, drastically lowering the Wet Etch Rate Ratio (WERR) and stabilizing the k-value [2].
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Validation Checkpoint: Perform ellipsometry to confirm film thickness and Fourier Transform Infrared Spectroscopy (FTIR) to verify the absence of -OH peaks (~3400 cm−1 ) and the presence of strong Si-O-Si stretching (~1050 cm−1 ).
PECVD Workflow for Low-k Dielectric Film Deposition.
Future Outlook in Drug Development
While currently dominating the semiconductor and advanced ceramics sectors, the unique sol-gel properties of 1,1,2,2-tetraethoxy-1,2-dimethyldisilane present untapped potential in biopharmaceuticals. By carefully controlling the hydrolysis of the ethoxy groups in the presence of structure-directing agents (surfactants), this precursor could be utilized to synthesize mesoporous organosilica nanoparticles (MONs) .
The presence of the Si-Si bond in the nanoparticle framework offers a unique degradation mechanism: the Si-Si bond can be cleaved in the presence of reactive oxygen species (ROS) commonly found in the tumor microenvironment. This positions the compound as a highly promising candidate for stimuli-responsive, targeted drug delivery systems.
References
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Kabeta, K., Wakamatsu, S., & Imai, T. (1996). Preparation of substituted network polysilanes by a disproportionation reaction of alkoxydisilanes in the presence of alkoxysilanes. Journal of Polymer Science Part A: Polymer Chemistry. ResearchGate. Available at:[Link]
- Applied Materials, Inc. (2010). Method for forming a silicon oxide layer on a substrate. Google Patents (CN101802984B).
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ChemSrc. 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane (CAS: 18001-76-8) Properties and Structure. Available at:[Link]
